molecular formula C7H5Br2ClN2 B580560 5,6-Dibromobenzimidazole, hcl CAS No. 1242336-63-5

5,6-Dibromobenzimidazole, hcl

Cat. No.: B580560
CAS No.: 1242336-63-5
M. Wt: 312.389
InChI Key: VKPKFHNOXYTGDJ-UHFFFAOYSA-N
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Description

5,6-Dibromobenzimidazole hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are bicyclic compounds consisting of a six-membered benzene ring fused to a five-membered imidazole ring The presence of bromine atoms at the 5 and 6 positions of the benzimidazole ring enhances its reactivity and potential biological activity

Mechanism of Action

Target of Action

5,6-Dibromobenzimidazole, HCl is a derivative of benzimidazole, a class of compounds known for their broad spectrum of biological activities . Benzimidazoles are considered potential biologically active compounds due to their structural similarity to biological molecules, such as nitrogenous bases, which allow them to influence the metabolic pathways of pathogens . .

Mode of Action

Benzimidazole derivatives are known for their wide range of biological properties, including antihypertensive, anti-inflammatory, antimicrobial, antiviral, antioxidant, antitumor, psychoactive, and antidiabetic effects . These effects suggest a complex interaction with multiple targets, leading to various changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by benzimidazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Pharmacokinetics

The physicochemical characteristics of dibromobenzimidazole derivatives, including solubilities and ionization constants, have been studied . These characteristics are crucial for understanding the compound’s pharmacokinetic properties and their impact on bioavailability.

Result of Action

Benzimidazole derivatives are known for their broad spectrum of biological activities, suggesting that they likely induce a variety of molecular and cellular changes .

Action Environment

The physicochemical characteristics of dibromobenzimidazole derivatives, including solubilities and ionization constants, have been studied . These characteristics can be influenced by environmental factors such as temperature and pH, which could potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromobenzimidazole hydrochloride typically involves the bromination of benzimidazole derivatives. One common method is the bromination of 1H-benzimidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of 5,6-Dibromobenzimidazole hydrochloride can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromobenzimidazole hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of debrominated benzimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzimidazole derivatives with different functional groups.

    Oxidation Reactions: Products include oxidized benzimidazole derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Products include debrominated benzimidazole derivatives.

Scientific Research Applications

5,6-Dibromobenzimidazole hydrochloride has a wide range of scientific research applications, including:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the synthesis of specialty chemicals and advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dibromo-1H-benzimidazole
  • 4,6-Dibromo-1H-benzimidazole
  • 5,6-Dibromo-2-trifluoromethylbenzimidazole

Uniqueness

5,6-Dibromobenzimidazole hydrochloride is unique due to the presence of bromine atoms at the 5 and 6 positions, which enhances its reactivity and potential biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

5,6-dibromo-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPKFHNOXYTGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682050
Record name 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-63-5
Record name 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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